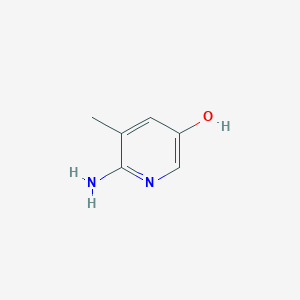

6-Amino-5-methylpyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPMCPDHBXRBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193746-18-8 | |

| Record name | 6-Amino-5-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-Amino-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties, potential synthesis, and likely biological significance of the heterocyclic compound 6-Amino-5-methylpyridin-3-ol. While experimental data for this specific molecule is limited in publicly available literature, this document compiles predicted properties, information on closely related analogs, and proposes a synthetic pathway and mechanism of action based on current chemical and pharmacological research. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the therapeutic potential of novel aminopyridine scaffolds.

Introduction

This compound is a substituted pyridine derivative. The aminopyridinol scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Related compounds, such as derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol, have demonstrated potential as antiangiogenic agents and inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in cancer therapy.[1][2][3][4][5][6] This guide aims to consolidate the available information on this compound and provide a forward-looking perspective on its potential applications in drug discovery.

Chemical Properties

Table 1: General Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 193746-18-8 | [7] |

| Molecular Formula | C₆H₈N₂O | [7] |

| Molecular Weight | 124.14 g/mol | [7] |

| Canonical SMILES | CC1=C(N)N=CC(O)=C1 | N/A |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 0.5 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 124.063663 g/mol | PubChem |

| Monoisotopic Mass | 124.063663 g/mol | PubChem |

| Topological Polar Surface Area | 58.3 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

Note: The values in Table 2 are computationally predicted and have not been experimentally verified.

Spectral Data (Predicted)

While experimental spectra for this compound are not available, predicted mass spectrometry data from PubChem suggests the following characteristic peaks:

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 125.0710 |

| [M+Na]⁺ | 147.0529 |

| [M-H]⁻ | 123.0564 |

Proposed Synthesis

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of related aminopyridines, such as the Buchwald-Hartwig amination .[1][3][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

A potential synthetic workflow is outlined below:

Experimental Protocol (Proposed)

The following is a generalized, proposed experimental protocol based on the Buchwald-Hartwig amination of aryl halides. This protocol would require optimization for the specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-5-methylpyridin-3-ol (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like BINAP (0.02-0.10 eq), and a base such as sodium tert-butoxide (1.2-2.0 eq).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add the ammonia source, for example, benzophenone imine (1.2 eq), followed by an anhydrous solvent like toluene.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound. If benzophenone imine is used, a subsequent hydrolysis step with an acid would be required to deprotect the amino group.

Potential Biological Activity and Drug Development Applications

While this compound has not been extensively studied, its structural similarity to known bioactive molecules suggests it may be a valuable scaffold for drug discovery.

FGFR4 Inhibition

Derivatives of aminopyridinols have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][4][5] The FGF19-FGFR4 signaling pathway is a known driver of hepatocellular carcinoma (HCC) and other cancers.[8][9][10] Overexpression of FGF19 and FGFR4 is correlated with poor prognosis in several cancer types.[8]

FGFR4 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the downstream signaling cascade that promotes cell proliferation, survival, and migration.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Reactome | Signaling by FGFR4 [reactome.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - CAS:193746-18-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Amino-5-methylpyridin-3-OL and its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the compound 6-Amino-5-methylpyridin-3-OL (CAS Number 193746-18-8). Due to the limited publicly available data on this specific molecule, this document leverages extensive research on the structurally related and well-documented analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, as a case study to provide a comprehensive understanding of the potential properties, synthesis, and biological activities of this chemical scaffold.

Core Compound Information: this compound

While detailed experimental data for this compound is scarce, fundamental properties have been predicted and are summarized below.

| Property | Value | Source |

| CAS Number | 193746-18-8 | |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=CN=C1N)O | [1] |

| Predicted XlogP | 0.5 | [1] |

| Predicted Hydrogen Bond Donor Count | 2 | |

| Predicted Hydrogen Bond Acceptor Count | 3 |

Case Study: 6-Amino-2,4,5-trimethylpyridin-3-ol as a Selective FGFR4 Inhibitor

The structural analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma (HCC).[2][3] This section will delve into the synthesis, biological activity, and mechanism of action of this compound and its derivatives.

Synthesis

A general synthetic route for 6-amino-2,4,5-trimethylpyridin-3-ols has been developed starting from pyridoxine hydrochloride.[4] This multi-step synthesis allows for the introduction of various amino groups at the C6 position, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.[4]

Experimental Protocol: Synthesis of 2,4,5-trimethylpyridin-3-ol from Pyridoxine [3][5]

-

Chlorination of Pyridoxine: The two hydroxymethyl groups of pyridoxine (26) are chlorinated to yield compound 27.

-

Reductive Cleavage: Compound 27 undergoes reductive cleavage to afford the methyl compound 28.

-

Ring Bromination: Bromination of the pyridine ring of compound 28 yields the substrate 9 (2,4,5-trimethylpyridin-3-ol).

Biological Activity and Mechanism of Action

Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have demonstrated potent inhibitory activity against FGFR4, with some compounds showing high selectivity over other FGFR family members (FGFR1-3).[2][3] This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.

FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates several downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-AKT pathways.[6][7] These pathways are integral to cell proliferation, survival, and migration.[7] In certain cancers, such as HCC, the FGF19-FGFR4 signaling axis is aberrantly activated, driving tumor growth.[6][7]

// Nodes FGF19 [label="FGF19", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR4 [label="FGFR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="6-Amino-2,4,5-\ntrimethylpyridin-3-ol\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF19 -> FGFR4 [style=dashed]; FGFR4 -> FRS2; FRS2 -> GRB2; GRB2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; FRS2 -> PI3K; PI3K -> Akt; Akt -> Proliferation; Inhibitor -> FGFR4 [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout {rank=same; FGF19; Inhibitor;} {rank=same; FGFR4;} {rank=same; FRS2;} {rank=same; GRB2; PI3K;} {rank=same; SOS; Akt;} {rank=same; Ras;} {rank=same; Raf;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; Proliferation;} } "FGFR4 Signaling Pathway and Inhibition"

Quantitative Data: Inhibitory Activity of 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives

The following table summarizes the inhibitory activity of a representative compound from the study.

| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 |

| 6O | FGFR4 | 33 | >8-fold | >8-fold | >8-fold |

Data extracted from a study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[2]

Experimental Evaluation of Anti-Tumor Efficacy

The anti-tumor activity of 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives has been evaluated in vivo using the chick chorioallantoic membrane (CAM) assay.[2][3] This model allows for the assessment of a compound's effect on tumor growth and angiogenesis in a living system.[8]

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.

-

Windowing: On embryonic day 3 or 4, a small window is cut into the eggshell to expose the CAM.

-

Tumor Cell Implantation: A suspension of hepatocellular carcinoma cells (e.g., Hep3B) is mixed with a basement membrane matrix and grafted onto the CAM.

-

Treatment: The developing tumors are treated with the test compound (e.g., a 6-Amino-2,4,5-trimethylpyridin-3-ol derivative) or a vehicle control.

-

Tumor Growth Assessment: After a set incubation period, the tumors are excised and their weight and volume are measured to determine the extent of growth inhibition.

-

Angiogenesis Assessment: The effect on blood vessel formation can also be quantified.

// Nodes Incubation [label="Fertilized Egg\nIncubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Windowing [label="Shell Windowing", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Tumor Cell\nImplantation", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth\nPeriod", fillcolor="#F1F3F4", fontcolor="#202124"]; Excision [label="Tumor Excision\n& Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nTumor Growth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Incubation -> Windowing; Windowing -> Implantation; Implantation -> Treatment; Treatment -> Tumor_Growth; Tumor_Growth -> Excision; Excision -> Analysis; } "Chick Chorioallantoic Membrane (CAM) Assay Workflow"

Results:

In these studies, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol significantly inhibited the growth of HCC tumors in the CAM model, demonstrating their potential as anti-cancer agents.[2]

Conclusion and Future Directions

While direct experimental data on this compound is limited, the comprehensive research on its close analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, provides a strong rationale for its investigation as a potential kinase inhibitor. The aminopyridinol scaffold has been shown to be a promising starting point for the development of selective FGFR4 inhibitors with anti-tumor activity.

Future research should focus on:

-

The synthesis and characterization of this compound to confirm its physicochemical properties.

-

Screening of this compound and its derivatives against a panel of kinases to determine its inhibitory profile and selectivity.

-

In-depth structure-activity relationship studies to optimize the potency and pharmacokinetic properties of this class of compounds.

-

Evaluation of lead compounds in preclinical models of cancer to validate their therapeutic potential.

This technical guide provides a foundational understanding of the 6-aminopyridin-3-ol scaffold, highlighting its potential for the development of novel kinase inhibitors for the treatment of cancer and other diseases. The detailed protocols and pathway diagrams serve as a valuable resource for researchers entering this exciting field of drug discovery.

References

- 1. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]

A Technical Guide to 6-Amino-5-methylpyridin-3-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-5-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, potential synthetic routes, and the biological significance of the aminopyridinol scaffold in the context of drug discovery and development.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It belongs to the class of aminopyridinols, which are aromatic heterocyclic compounds containing a pyridine ring substituted with both an amino and a hydroxyl group.

Chemical Structure:

The structure consists of a pyridine ring with an amino group at position 6, a methyl group at position 5, and a hydroxyl group at position 3.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. Experimental data for related isomers is provided for context.

| Property | Value | Data Type | Source |

| Molecular Formula | C6H8N2O | - | PubChem[1] |

| Molecular Weight | 124.14 g/mol | - | Sunway Pharm Ltd[2] |

| Monoisotopic Mass | 124.06366 Da | Predicted | PubChem[1] |

| XlogP | 0.5 | Predicted | PubChem[1] |

| Melting Point | 59-63 °C | Experimental (for isomer 3-Amino-5-methylpyridine) | Sigma-Aldrich |

| Boiling Point | 155 °C / 21 mmHg | Experimental (for isomer 3-Amino-5-methylpyridine) | Tokyo Chemical Industry |

| Predicted Collision Cross Section ([M+H]+) | 122.7 Ų | Predicted | PubChem[1] |

Synthesis and Experimental Protocols

The key features of this synthetic route include a multi-step sequence starting from a suitable pyridine precursor. A critical step in this methodology is the introduction of the amino group at the C6 position of the pyridine ring via a Buchwald-Hartwig amination reaction, which utilizes a palladium(0) transition metal catalyst.[3] This reaction is known for its broad scope in forming carbon-nitrogen bonds.

Below is a generalized workflow representing a potential synthetic pathway.

Biological Significance and Therapeutic Potential

While direct biological studies on this compound are limited, the broader class of aminopyridinol derivatives has demonstrated significant therapeutic potential, particularly in oncology.

Antiangiogenic Activity

Analogs such as 6-amino-2,4,5-trimethylpyridin-3-ols have shown high levels of antiangiogenic and antitumor activities.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds that inhibit angiogenesis can therefore act as potent anticancer agents.

FGFR4 Inhibition

A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5] FGFR4 is a tyrosine kinase receptor that, when overactivated, can drive the progression of certain cancers, such as hepatocellular carcinoma.[6] Selective inhibition of FGFR4 is a promising therapeutic strategy for these malignancies. The aminopyridinol scaffold is a key structural feature for achieving this selective inhibition.

The logical relationship for its potential application in cancer therapy is illustrated below.

Conclusion

This compound is a valuable heterocyclic compound. While comprehensive experimental data for this specific molecule is yet to be fully published, the established synthetic methodologies and the demonstrated biological activities of its derivatives highlight the importance of the aminopyridinol scaffold. For researchers and drug development professionals, this class of compounds represents a promising starting point for the design and synthesis of novel therapeutics, particularly in the field of oncology. Further investigation into the direct synthesis and biological profiling of this compound is warranted to fully explore its potential.

References

- 1. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:193746-18-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of 6-Amino-5-methylpyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-amino-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the nitration of a suitable precursor followed by the reduction of the resulting nitro-intermediate. This document details the proposed synthetic route, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step reaction sequence. The proposed pathway begins with the nitration of 5-methylpyridin-3-ol to yield the key intermediate, 6-methyl-5-nitropyridin-3-ol. Subsequent reduction of the nitro group affords the target compound, this compound.

Caption: Proposed two-step synthesis of this compound.

Key Reaction Steps and Experimental Protocols

Step 1: Synthesis of 6-Methyl-5-nitropyridin-3-ol (Nitration)

Experimental Protocol (Adapted from similar nitration reactions):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 5-methylpyridin-3-ol to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 5-methylpyridin-3-ol in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 0-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is neutral.

-

Isolation: The precipitated product, 6-methyl-5-nitropyridin-3-ol, can be collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Synthesis of this compound (Reduction)

The second step is the reduction of the nitro group of 6-methyl-5-nitropyridin-3-ol to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol (General procedure for nitro group reduction):

-

Reaction Setup: To a hydrogenation vessel, add 6-methyl-5-nitropyridin-3-ol and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is then placed on a hydrogenation apparatus (e.g., a Parr shaker). The system is flushed with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization or column chromatography to afford the final product of high purity.

Data Presentation

As specific quantitative data for the synthesis of this compound is not available in the public domain, the following table provides representative data that could be expected for such a synthesis, based on similar reactions reported for related compounds.

| Step | Reaction | Starting Material | Product | Reagents/Catalyst | Solvent | Typical Yield (%) |

| 1 | Nitration | 5-Methylpyridin-3-ol | 6-Methyl-5-nitropyridin-3-ol | HNO₃/H₂SO₄ | Sulfuric Acid | 60-80 |

| 2 | Reduction | 6-Methyl-5-nitropyridin-3-ol | This compound | H₂, Pd/C | Ethanol/Methanol | 85-95 |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Disclaimer: The provided experimental protocols are generalized procedures and may require optimization for the specific synthesis of this compound. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

6-Amino-5-methylpyridin-3-ol: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the compound 6-Amino-5-methylpyridin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While specific experimental data for this compound is not publicly available, this guide furnishes detailed experimental protocols and frameworks for its determination, adhering to industry-standard guidelines.

Physicochemical Properties

This compound, with the molecular formula C₆H₈N₂O, is a substituted pyridinol derivative.[1] A comprehensive understanding of its solubility and stability is paramount for its potential applications in pharmaceutical and chemical research. The following sections outline the standardized procedures to ascertain these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables are presented as a template for the systematic recording of solubility data for this compound.

Table 1: Thermodynamic Solubility of this compound

| Solvent System (pH) | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Data Not Available | |||

| Data Not Available | |||

| Data Not Available |

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

| Buffer pH | Concentration (µM) | Method of Detection |

| Data Not Available | ||

| Data Not Available | ||

| Data Not Available |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Data Not Available | ||

| Data Not Available | ||

| Data Not Available |

Stability Profile

Stability testing is essential to determine the shelf-life and storage conditions for a chemical compound. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2][3]

Table 4: Long-Term Stability Data for this compound

| Storage Condition | Time Point (Months) | Assay (%) | Degradation Products (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | Data Not Available | Data Not Available |

| 3 | Data Not Available | Data Not Available | |

| 6 | Data Not Available | Data Not Available | |

| 12 | Data Not Available | Data Not Available |

Table 5: Accelerated Stability Data for this compound

| Storage Condition | Time Point (Months) | Assay (%) | Degradation Products (%) |

| 40°C ± 2°C / 75% RH ± 5% RH | 0 | Data Not Available | Data Not Available |

| 1 | Data Not Available | Data Not Available | |

| 3 | Data Not Available | Data Not Available | |

| 6 | Data Not Available | Data Not Available |

Table 6: Forced Degradation Study Summary for this compound

| Stress Condition | Duration | Assay (%) | Major Degradants |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Data Not Available | Data Not Available | Data Not Available |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Data Not Available | Data Not Available | Data Not Available |

| Oxidation (e.g., 3% H₂O₂) | Data Not Available | Data Not Available | Data Not Available |

| Thermal (e.g., 60°C) | Data Not Available | Data Not Available | Data Not Available |

| Photolytic (ICH Q1B) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and selected organic solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Sample Collection and Preparation: After equilibration, allow the solutions to stand. Collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Caption: Thermodynamic Solubility Workflow

Stability Testing Protocol (ICH Guidelines)

This protocol outlines long-term, accelerated, and forced degradation studies.

-

Sample Preparation: Prepare multiple batches of this compound in the solid state, and potentially in solution if required for a specific formulation.

-

Storage Conditions:

-

Testing Frequency:

-

Forced Degradation:

-

Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures (e.g., 60°C).[7]

-

Oxidation: Treat the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3%).[7]

-

Thermal: Expose the solid compound to dry heat (e.g., 60°C).

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control should be stored under the same conditions to evaluate thermal degradation.

-

-

Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.

Caption: Stability Testing Workflow

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding the signaling pathways in which this compound may be involved. Research in this area would be a prerequisite to visualizing such relationships.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific data for this compound is pending experimental determination, the detailed protocols and methodologies outlined herein, based on established international guidelines, offer a clear path for researchers to generate the necessary data for its scientific and developmental progression. The provided templates for data presentation will ensure a systematic and comparable record of these crucial physicochemical properties.

References

- 1. youtube.com [youtube.com]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. mastercontrol.com [mastercontrol.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. benchchem.com [benchchem.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. fda.gov [fda.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 6-Amino-5-methylpyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activity of the heterocyclic compound 6-Amino-5-methylpyridin-3-ol. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on structurally related analogs, particularly substituted aminopyridinols, provides a strong basis for predicting its bioactivity. This document consolidates findings on these analogs, focusing on their potential as kinase inhibitors, specifically targeting the Fibroblast Growth Factor Receptor 4 (FGFR4). The guide details potential mechanisms of action, summarizes key quantitative data from analog studies, provides comprehensive experimental protocols for relevant assays, and visualizes associated signaling pathways and workflows. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Introduction: The Aminopyridinol Scaffold

The aminopyridinol core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The arrangement of amino and hydroxyl groups on the pyridine ring offers multiple points for hydrogen bonding and other molecular interactions, making it an attractive starting point for the design of targeted therapies. While this compound itself is a relatively simple representation of this class, its structural analogs have demonstrated significant potential, particularly in the realm of oncology.

Predicted Biological Activity: FGFR4 Inhibition

Based on extensive studies of closely related compounds, the most prominent predicted biological activity for this compound is the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in the progression of several cancers, most notably hepatocellular carcinoma (HCC)[1][2].

Mechanism of Action

The FGF19-FGFR4 signaling pathway is a key driver in certain cancers. Overexpression of FGF19, the primary ligand for FGFR4, leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell proliferation, survival, and migration[2][3]. Analogs of this compound have been shown to act as ATP-competitive inhibitors of the FGFR4 kinase domain. By binding to the ATP-binding pocket, these compounds prevent the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling.

dot

Caption: Predicted mechanism of action via FGFR4 signaling inhibition.

Quantitative Data from Analog Studies

While specific IC50 or EC50 values for this compound are not available, studies on its methylated and further substituted analogs provide valuable insights into the potential potency. The following tables summarize key data for representative analogs.

Table 1: In Vitro FGFR Kinase Inhibitory Activity of Selected Analogs

| Compound ID | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference |

| 6A | FGFR4 | 190 | 8.2x | 6.0x | 1.5x | [4] |

| FGFR1 | 1565 | - | [4] | |||

| FGFR2 | 1149 | - | [4] | |||

| FGFR3 | 277 | - | [4] | |||

| 6O | FGFR4 | 75.3 | >664x | 471x | >398x | [4] |

| FGFR1 | >50,000 | - | [4] | |||

| FGFR2 | 35,482 | - | [4] | |||

| FGFR3 | >30,000 | - | [4] | |||

| BLU9931 (Control) | FGFR4 | 3 | 100x | 100x | 50x | [4] |

Note: Compound 6A is a 6-amino-2,4,5-trimethylpyridin-3-ol derivative. Compound 6O is a related 2-amino-4,6-dimethylpyrimidin-5-ol derivative, highlighting the activity of the broader aminopyridinol/pyrimidinol scaffold.

Table 2: Anti-proliferative Activity of Compound 6O in a Hepatocellular Carcinoma Cell Line

| Cell Line | Compound | IC50 (nM) | Reference |

| Hep3B | 6O | 45.7 | [4] |

| Hep3B | BLU9931 (Control) | 28.9 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs. These protocols can be adapted for the direct testing of the core compound.

FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET) based method to measure the binding of an inhibitor to a kinase.

dot

Caption: Workflow for the FGFR Kinase Binding Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of the test compound (this compound) in the kinase buffer containing a constant percentage of DMSO.

-

Prepare a 3X solution of the FGFR4 kinase and a europium-labeled anti-tag antibody in the kinase buffer.

-

Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in the kinase buffer.

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add 5 µL of each concentration of the serially diluted test compound.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a microplate reader capable of time-resolved FRET. Excite at approximately 340 nm and measure emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Antitumor Activity

The CAM assay is an in vivo model used to study angiogenesis and the effect of compounds on tumor growth.

dot

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Protocol:

-

Egg Preparation:

-

Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator.

-

On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Reseal the window with sterile tape and return the eggs to the incubator until use (typically embryonic day 9-10).

-

-

Compound/Tumor Cell Application:

-

For Anti-angiogenesis: A sterile filter paper disc or a biocompatible sponge is loaded with the test compound (this compound) and placed on the CAM.

-

For Antitumor Activity: A suspension of hepatocellular carcinoma cells (e.g., Hep3B) is mixed with an extracellular matrix (e.g., Matrigel) and grafted onto the CAM. The test compound is then administered topically or systemically.

-

-

Incubation and Observation:

-

The eggs are incubated for a further 2-4 days.

-

The CAM is observed daily and photographed under a stereomicroscope to monitor blood vessel formation and tumor growth.

-

-

Analysis:

-

Angiogenesis: The number of blood vessel branch points in the area surrounding the implant is counted from the captured images. A reduction in branching indicates anti-angiogenic activity.

-

Antitumor Activity: At the end of the experiment, the tumors are excised from the CAM and weighed. A reduction in tumor weight compared to a vehicle control indicates antitumor activity.

-

Molecular Docking of Kinase Inhibitors

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepProtein [label="Prepare Receptor Structure\n(e.g., FGFR4 crystal structure, PDB ID: 4JPS)\n- Remove water, add hydrogens", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepLigand [label="Prepare Ligand Structure\n(3D structure of this compound)\n- Assign bond orders, add hydrogens, minimize energy", fillcolor="#FBBC05", fontcolor="#202124"]; DefineSite [label="Define the Binding Site\n(ATP-binding pocket of FGFR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Docking [label="Perform Docking Simulation\n(e.g., using AutoDock, Glide, or GOLD)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Scoring [label="Score and Rank Poses\n(Based on binding energy/docking score)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Binding Interactions\n(Hydrogen bonds, hydrophobic interactions, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepProtein; Start -> PrepLigand; PrepProtein -> DefineSite; DefineSite -> Docking; PrepLigand -> Docking; Docking -> Scoring; Scoring -> Analyze; Analyze -> End; }

References

- 1. Reactome | Signaling by FGFR4 [reactome.org]

- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Aminopyridinols: A Technical Deep Dive into a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridinol scaffold, a heterocyclic structure featuring both an amino and a hydroxyl group on a pyridine ring, has emerged as a privileged pharmacophore in medicinal chemistry. This technical guide traces the discovery and historical development of aminopyridinol compounds, from their early synthetic explorations to the modern-day design of highly potent therapeutic agents. We delve into the evolution of synthetic methodologies, providing detailed experimental protocols for key transformations. The diverse biological activities, with a particular focus on their roles as antioxidants, kinase inhibitors, and neuroprotective agents, are critically reviewed. Quantitative structure-activity relationship (SAR) data are systematically presented in tabular format to illuminate the impact of structural modifications on biological function. Furthermore, key signaling pathways modulated by aminopyridinol compounds are visually elucidated through detailed diagrams, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core.

Early History and Discovery

The foundational chemistry of aminopyridines, the parent compounds of aminopyridinols, has been established for over a century.[1][2] However, the specific exploration of aminopyridinols as distinct chemical entities with significant biological potential is a more recent development. Early synthetic efforts were often extensions of established pyridine chemistry, with the introduction of hydroxyl and amino groups being key transformations. A significant breakthrough in the focused development of aminopyridinols came with the use of pyridoxine (Vitamin B6) as a readily available and versatile starting material.[3] This natural product provided a pre-functionalized pyridinol core, facilitating the synthesis of a diverse range of derivatives.

Evolution of Synthetic Methodologies

The synthesis of aminopyridinol compounds has evolved from classical heterocyclic chemistry techniques to more sophisticated and efficient strategies, largely driven by the pursuit of novel therapeutic agents.

Synthesis from Pyridoxine

A major advancement in aminopyridinol synthesis has been the utilization of pyridoxine hydrochloride as a chiral pool starting material. This approach has proven particularly fruitful for the development of potent antioxidants. The general strategy involves the modification of the hydroxymethyl groups and the introduction of an amino functionality.

Experimental Protocol: Synthesis of Bicyclic Aminopyridinols from Pyridoxine

This protocol is a representative example of the synthesis of a bicyclic aminopyridinol derivative from pyridoxine, as adapted from literature procedures.

Step 1: Protection and Modification of Pyridoxine

-

Protection of Hydroxyl Groups: Pyridoxine hydrochloride is first treated with a suitable protecting group, such as acetone in the presence of an acid catalyst, to selectively protect the 4- and 5-hydroxymethyl groups as an acetonide.

-

Oxidation: The remaining primary hydroxyl group at the 2-position is then oxidized to an aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂).

-

Amination: The aldehyde is subsequently converted to an amine via reductive amination, using an appropriate amine source and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Step 2: Cyclization and Deprotection

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, often facilitated by treatment with a dehydrating agent or by thermal means, to form the bicyclic core.

-

Deprotection: The protecting groups are removed under acidic conditions to yield the final bicyclic aminopyridinol.

Workflow for Pyridoxine-Derived Aminopyridinol Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Landscape of 6-Amino-5-methylpyridin-3-ol and Its Analogs: A Technical Review for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The pyridinol scaffold, specifically the 6-amino-5-methylpyridin-3-ol core, represents a promising frontier in the development of targeted therapeutics. While literature directly detailing the synthesis and biological activity of this compound is limited in publicly accessible scientific databases, extensive research into its methylated analogs, particularly 6-amino-2,4,5-trimethylpyridin-3-ol, offers significant insights into the potential of this chemical class. This technical guide provides a comprehensive overview of the available literature, focusing on the synthesis, biological activity, and experimental protocols for key analogs, thereby illuminating the therapeutic potential of the broader 6-aminopyridin-3-ol family.

Physicochemical Properties

Basic physicochemical information for this compound is available from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C6H8N2O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| InChIKey | OXPMCPDHBXRBBW-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=CC(=CN=C1N)O | PubChem[1] |

| Predicted XlogP | 0.5 | PubChem[1] |

Synthesis of 6-Aminopyridin-3-ol Analogs

The synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols has been successfully achieved through a multi-step sequence starting from pyridoxine hydrochloride.[2] A key transformation in this synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which allows for the introduction of a variety of amino substituents at the C6 position of the pyridinol ring.[2]

A generalized workflow for the synthesis is presented below:

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination to introduce various amino groups to the pyridinol core, adapted from the literature on the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols.[2]

Materials:

-

3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine (Key Intermediate)

-

Desired amine

-

Palladium(0) catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine (1 equivalent), the desired amine (1.2-1.5 equivalents), cesium carbonate (2 equivalents), and the palladium catalyst and ligand in appropriate molar ratios.

-

Add anhydrous solvent to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2,4,5-trimethylpyridin-3-ol derivative.

-

The final debenzylation step to yield the free hydroxyl group is typically achieved through catalytic hydrogenation (e.g., H2, Pd/C).

Biological Activity and Therapeutic Potential

Research into the biological activities of 6-aminopyridin-3-ol analogs has revealed promising potential in oncology and ophthalmology.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3] FGFR4 is a receptor tyrosine kinase that has been implicated in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[3]

One notable derivative, compound 6O (a 2-amino-4,6-dimethylpyrimidin-5-ol derivative), demonstrated selective inhibitory activity against FGFR4 over other FGFR isoforms (FGFR1-3).[3] This selectivity is a critical attribute for minimizing off-target effects in targeted cancer therapy.

The proposed mechanism of action involves the binding of the aminopyridinol core to the hinge region of the FGFR4 kinase domain, thereby blocking its downstream signaling.

Quantitative Data on FGFR4 Inhibition:

Antiangiogenic and Antitumor Activity

Analogs of 6-amino-2,4,5-trimethylpyridin-3-ol have also demonstrated significant antiangiogenic and antitumor activities.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

The antiangiogenic potential of these compounds was evaluated using the chick chorioallantoic membrane (CAM) assay.[2] This in vivo model allows for the assessment of a compound's ability to inhibit the formation of new blood vessels.

Future Directions

The existing body of research strongly suggests that the this compound scaffold is a valuable starting point for the design of novel kinase inhibitors and antiangiogenic agents. Future research should focus on:

-

Elucidation of the Synthesis of this compound: Developing and publishing a robust and scalable synthetic route to the core, unsubstituted compound is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the pyridinol ring will be essential to optimize potency and selectivity for various biological targets.

-

Exploration of Other Therapeutic Areas: Given the privileged nature of the pyridinol scaffold, its potential in other disease areas, such as inflammatory and neurodegenerative disorders, should be investigated.

-

In-depth Mechanistic Studies: A more profound understanding of the molecular interactions between these compounds and their biological targets will facilitate the rational design of next-generation inhibitors.

References

- 1. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Quality Specifications of 6-Amino-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the research chemical 6-Amino-5-methylpyridin-3-ol. Given the absence of specific official pharmacopeial monographs for this compound, this document establishes a proposed quality framework based on general principles for pharmaceutical intermediates, data from structurally related compounds, and established analytical methodologies.

Chemical Identity and Properties

A clear understanding of the chemical identity of this compound is fundamental for its proper handling, analysis, and application in research and development.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Pyridinol, 6-amino-5-methyl- |

| CAS Number | 193746-18-8 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Chemical Structure |  |

| InChI Key | OXPMCPDHBXRBBW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1N)O |

Purity and Quality Specifications

The following table outlines the proposed quality specifications for this compound, suitable for its use as a high-quality research chemical or pharmaceutical intermediate. These specifications are designed to ensure the identity, purity, and overall quality of the material.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white or light beige crystalline powder | Visual Inspection |

| Identification | The retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution. The UV spectrum of the major peak corresponds to that of the standard. Conforms to the structure by ¹H NMR and MS. | HPLC-UV, ¹H NMR, MS |

| Assay (on as-is basis) | ≥ 98.0% | HPLC-UV |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.2% | USP <281> |

| Heavy Metals | ≤ 20 ppm | USP <231> |

| Individual Impurity | ≤ 0.5% | HPLC-UV |

| Total Impurities | ≤ 1.5% | HPLC-UV |

| Residual Solvents | To comply with ICH Q3C limits | Headspace GC-MS |

Potential Impurities and Degradation Products

Ensuring the safety and efficacy of any downstream application requires a thorough understanding of potential impurities. These can arise from the manufacturing process or degradation of the compound over time.

Process-Related Impurities

Based on the synthesis of structurally similar aminopyridinols, the following are potential process-related impurities:

-

Starting Materials: Unreacted precursors used in the synthesis. The synthesis of a related compound, 6-Amino-2,4,5-trimethylpyridin-3-ol, starts from pyridoxine, suggesting that precursors for this compound could be substituted pyridines.

-

Intermediates: Incomplete conversion of synthetic intermediates to the final product.

-

By-products: Resulting from side reactions during the synthesis. For instance, in related syntheses, isomers formed during nitration or incomplete reduction of nitro groups can be significant by-products.

Degradation Products

Forced degradation studies on analogous compounds, such as 3,4-diaminopyridine, indicate that aminopyridines are susceptible to oxidation. Therefore, the following degradation products for this compound are plausible:

-

Oxidation Products:

-

N-Oxide: Oxidation of the pyridine nitrogen to form this compound-N-oxide.

-

Nitro Derivative: Oxidation of the amino group to a nitro group.

-

-

Products of Hydrolysis: Depending on the reaction conditions, hydrolysis is a potential degradation pathway, although likely less significant than oxidation for this class of compounds.

The following diagram illustrates the potential impurity profile:

Experimental Protocols

Detailed and validated analytical methods are crucial for the reliable assessment of the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.

| Parameter | Recommended Conditions |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL. |

| Standard Preparation | Prepare a standard solution of this compound of known purity at the same concentration as the sample solution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

¹H NMR spectroscopy provides detailed structural information, confirming the identity of the compound.

| Parameter | Recommended Conditions |

| Instrument | 400 MHz or higher NMR spectrometer |

| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Concentration | Approximately 10 mg/mL |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

| Acquisition | Standard ¹H NMR pulse sequence |

Mass Spectrometry (MS) for Identification and Impurity Characterization

MS provides accurate mass information, which is critical for confirming the molecular weight and identifying unknown impurities.

| Parameter | Recommended Conditions |

| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Sample Introduction | Direct infusion or coupled with HPLC (LC-MS) |

| Scan Range | m/z 50 - 500 |

Workflow for Quality Control

The following diagram outlines a logical workflow for the quality control of a batch of this compound.

This comprehensive guide provides a robust framework for ensuring the quality and purity of this compound for its intended use in research and development. Adherence to these specifications and analytical protocols will contribute to the reliability and reproducibility of scientific outcomes.

Methodological & Application

6-Amino-5-methylpyridin-3-OL in vitro kinase assay protocol

An in vitro kinase assay is a fundamental tool for determining the inhibitory potential of a compound against a specific kinase enzyme. This document provides a detailed protocol for assessing the inhibitory activity of the compound 6-Amino-5-methylpyridin-3-OL using a universal, luminescence-based kinase assay. While compounds with similar aminopyridinol scaffolds have shown activity against kinases like Fibroblast Growth Factor Receptor 4 (FGFR4), specific activity for this compound must be determined empirically[1][2].

The protocol described here is based on the widely used ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction[3][4]. This homogeneous "mix-and-read" format is highly amenable to high-throughput screening (HTS) and provides a robust method for determining inhibitor potency, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%)[5][6].

Principle of the Assay

The kinase reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate, producing ADP. The ADP-Glo™ assay is a two-step process performed after the kinase reaction is complete[4][7]:

-

Stop Kinase Reaction & Deplete ATP: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP.

-

Convert ADP to ATP & Detect Light: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal.

The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity[8]. When an inhibitor like this compound is present, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the kinase inhibition assay and a representative signaling pathway where a kinase inhibitor might act.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, which is common for inhibitor screening. Volumes can be scaled for other plate formats, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[7]

1. Materials and Reagents

-

Kinase: Recombinant kinase of interest (e.g., FGFR4).

-

Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.

-

Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

ATP: Ultra-pure ATP solution (e.g., 10 mM).

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra-pure ADP for standard curve

-

-

Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Plates: White, opaque, 384-well assay plates (low-volume).

-

Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

2. Reagent Preparation

-

Compound Dilution Plate: Prepare a serial dilution of this compound in 100% DMSO. For a 10-point IC50 curve, a 1:3 serial dilution starting from 1 mM is common. This plate will serve as the source for dispensing the compound into the assay plate.

-

Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its substrate in kinase reaction buffer. The optimal concentrations must be determined empirically for each kinase system.

-

ATP Solution: Prepare a 2X working solution of ATP in kinase reaction buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

-

ADP-Glo™ Reagent: Equilibrate the reagent to room temperature before use.

-

Kinase Detection Reagent: Reconstitute the substrate with the detection buffer as per the manufacturer's instructions. Equilibrate to room temperature before use.[7]

3. Assay Procedure

The following steps are performed at room temperature unless otherwise specified.

-

Compound Dispensing: Add a small volume (e.g., 50 nL) of the serially diluted this compound from the compound dilution plate to the wells of the 384-well assay plate. Also include wells for:

-

Positive Control (0% Inhibition): DMSO only.

-

Negative Control (100% Inhibition): DMSO only (no kinase will be added).

-

-

Add Kinase/Substrate: Add 2.5 µL of the 2X Kinase/Substrate Mix to all wells except the negative controls. Add 2.5 µL of buffer with substrate only to the negative control wells.

-

Pre-incubation: Gently mix the plate on a shaker for 1 minute and then incubate for 15 minutes. This allows the compound to interact with the kinase before the reaction starts.

-

Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 5 µL.

-

Kinase Reaction Incubation: Mix the plate gently. Incubate for 60 minutes. The optimal incubation time may vary depending on the kinase's activity.

-

Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the unconsumed ATP.

-

ATP Depletion Incubation: Mix the plate and incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP to ATP and initiates the luminescence reaction.

-

Signal Development Incubation: Mix the plate and incubate for 30-60 minutes to allow the luminescent signal to stabilize.

-

Measure Luminescence: Read the plate using a luminometer with an integration time of 0.25 to 1 second per well.[7]

4. Data Analysis

-

Calculate Percent Inhibition: The activity of the kinase is directly proportional to the relative light units (RLU) measured. Percent inhibition for each compound concentration is calculated as follows: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Negative) / (RLU_Positive - RLU_Negative))

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation

Quantitative results from the assay should be summarized for clarity and comparison.

Table 1: Raw Luminescence Data and Calculated Inhibition

| Compound Conc. (µM) | Avg. RLU | Std. Dev. | % Inhibition |

| 100 | 1,520 | 98 | 98.6% |

| 33.3 | 2,890 | 155 | 95.9% |

| 11.1 | 15,600 | 840 | 76.8% |

| 3.7 | 45,210 | 2,150 | 31.5% |

| 1.2 | 60,880 | 3,500 | 7.0% |

| 0.4 | 64,550 | 4,100 | 1.5% |

| 0.1 | 65,890 | 3,980 | -0.5% |

| 0 (Positive Control) | 65,540 | 3,850 | 0.0% |

| No Kinase (Negative) | 1,150 | 85 | 100.0% |

Data shown are for illustrative purposes only.

Table 2: Summary of Inhibitor Potency (IC50 Values)

| Compound Name | Target Kinase | IC50 (µM) | Hill Slope | R² |

| This compound | FGFR4 | 4.52 | 1.15 | 0.995 |

| Reference Inhibitor (e.g., BLU9931) | FGFR4 | 0.025 | 1.05 | 0.998 |

Data shown are for illustrative purposes only.

References

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 4. ulab360.com [ulab360.com]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Evaluating the Anti-proliferative Effects of 6-Amino-5-methylpyridin-3-OL

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-5-methylpyridin-3-ol is a pyridinol derivative, a class of compounds that has garnered interest for its potential biological activities. Structurally related aminopyridinol compounds have demonstrated anti-proliferative and antiangiogenic properties, with some acting as selective inhibitors of signaling molecules like Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in cell proliferation and differentiation, particularly in hepatocellular carcinoma.[1][2][3] Therefore, it is crucial to systematically evaluate the anti-proliferative effects of this compound to determine its potential as a therapeutic agent.

These application notes provide detailed protocols for a panel of standard in vitro assays to quantify the anti-proliferative activity of this compound. The described methods include assays for cell viability and metabolic activity (MTT Assay), DNA synthesis (BrdU Assay), long-term survival and clonogenicity (Colony Formation Assay), and effects on cell cycle progression (Cell Cycle Analysis).

General Experimental Workflow

The evaluation of an unknown compound's anti-proliferative effects typically follows a multi-step process, starting with broad screening assays and progressing to more detailed mechanistic studies.

Caption: General workflow for evaluating anti-proliferative compounds.

MTT Assay for Cell Viability and Metabolic Activity

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[5][6]

Caption: Workflow illustrating the principle of the MTT assay.

Protocol

-

Cell Seeding:

-

Harvest cells during their exponential growth phase.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[6]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete culture medium to obtain a range of desired concentrations.

-

Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

-

Data Presentation

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 25 | 0.31 ± 0.03 | 24.8 |

| 50 | 0.15 ± 0.02 | 12.0 |

| 100 | 0.08 ± 0.01 | 6.4 |

BrdU Incorporation Assay for DNA Synthesis

Principle

The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a hallmark of cell proliferation.[9] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][11] This incorporated BrdU can then be detected using a specific monoclonal antibody.[9][10] This method requires DNA denaturation to allow the antibody to access the incorporated BrdU.[11][12] The amount of BrdU detected is proportional to the rate of cell proliferation.

Caption: Workflow illustrating the principle of the BrdU assay.

Protocol

-

Cell Seeding and Treatment:

-

Follow Step 1 and 2 from the MTT Assay protocol. The treatment duration should be chosen based on the cell line's doubling time.

-

-

BrdU Labeling:

-

Following treatment with this compound, add BrdU labeling solution to each well to a final concentration of 10 µM.

-

Incubate the plate for 2-4 hours at 37°C to allow BrdU incorporation into newly synthesized DNA.[13]

-

-

Fixation and Denaturation:

-

Immunodetection:

-

Remove the fixing/denaturing solution and wash the wells with PBS.

-

Add 100 µL of a diluted anti-BrdU monoclonal antibody to each well.

-

Incubate for 60-90 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Add 100 µL of a diluted HRP-linked secondary antibody and incubate for 30 minutes at room temperature.[10]

-

-

Substrate Addition and Measurement:

-

Wash the wells three times with PBS.

-

Add 100 µL of TMB substrate and incubate until color develops (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M H₂SO₄).

-

Measure the absorbance at 450 nm.

-

Data Presentation

| Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation (vs Control) |